

The Multifaceted Biological Activities of 5-Methylindole Derivatives: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	5-Methylindole	
Cat. No.:	B121678	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among its numerous derivatives, **5-methylindole**s have garnered significant attention for their diverse and potent pharmacological activities. The strategic placement of a methyl group at the 5-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, leading to enhanced or novel therapeutic effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of **5-methylindole** derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Anticancer Activity

5-Methylindole derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are



often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected **5-methylindole** derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.



Compound Class	Specific Derivative	Cancer Cell Line	IC50 (µM)	Reference
Tetrazol- methylindole	Arylidene substituted tetrazole derivative 7c	HepG2 (Liver)	Highly Active	[1]
Tetrazol- methylindole	Arylidene substituted tetrazole derivative 7d	HepG2 (Liver)	Highly Active	[1]
Indole-based Tyrphostin	N-alkylindole- substituted 2- (pyrid-3-yl)- acrylonitrile	HCT-116 p53-/- (Colon)	Sub-micromolar	[2]
Indole-2- carboxamides	Derivative 5j	Mean of 4 cancer cell lines	0.037	[1]
Indole-based Sulfonohydrazide	4-chloro-N'-((1- (2- morpholinoethyl)- 1H-indol-3- yl)methylene)ben zenesulfonohydr azide (5f)	MDA-MB-468 (Breast)	8.2	[3]
Indole-based Sulfonohydrazide	4-chloro-N'-((1- (2- morpholinoethyl)- 1H-indol-3- yl)methylene)ben zenesulfonohydr azide (5f)	MCF-7 (Breast)	13.2	[3]



Mechanism of Action: Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

Many indole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways by **5-methylindole** derivatives can lead to cell cycle arrest and apoptosis in cancer cells.



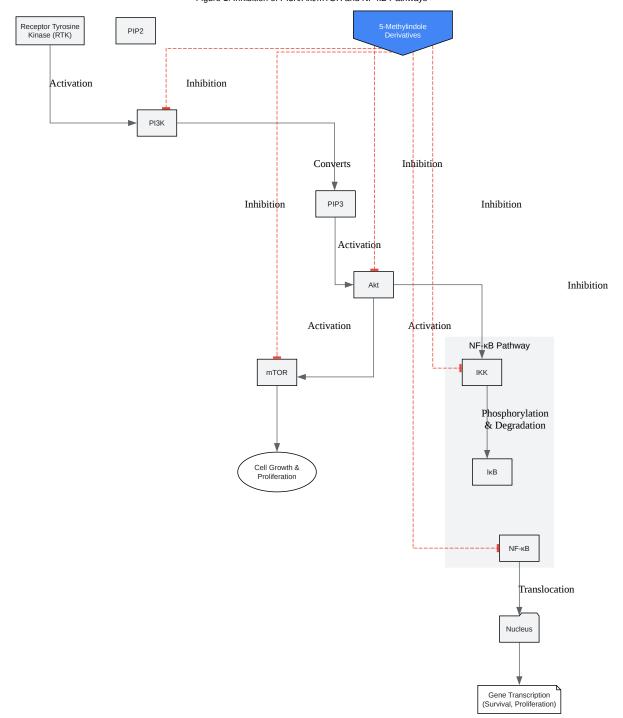


Figure 1: Inhibition of PI3K/Akt/mTOR and NF-kB Pathways

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Inhibition of PI3K/Akt/mTOR and NF-kB Pathways by **5-Methylindole** Derivatives.

Antimicrobial Activity



5-Methylindole and its derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[4][6] This makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for **5-methylindole** and its derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound	Microorganism	MIC	Reference
5-Methylindole	Escherichia coli	8 mM	[4]
5-Methylindole	Pseudomonas aeruginosa	16 mM	[4]
5-Methylindole	Shigella flexneri	2 mM	[4]
5-Methylindole	Klebsiella pneumoniae	4 mM	[6]
5-iodoindole	Staphylococcus aureus	More potent than 5- methylindole	[4]
(Z)-Methyl 3-((4-oxo- 2-thioxothiazolidin-5- ylidene)methyl)-1H- indole-2-carboxylate derivative 8	Gram-positive & Gram-negative bacteria	0.004–0.03 mg/mL	[7]
5-substituted indole-2- carboxamide derivative 14i	K. pneumoniae, E. coli	0.12–6.25 μg/mL	[8]

Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antimicrobial activity of **5-methylindole** derivatives is the disruption of the bacterial cell membrane.[9] As lipophilic molecules, they can intercalate



into the lipid bilayer, altering its fluidity and integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

5-Methylindole Derivatives Intercalation Bacterial Cell Membrane Membrane Disruption & **Increased Permeability** Leakage of **Intracellular Components Bacterial Cell Death**

Figure 2: Antimicrobial Mechanism of Action

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Antimicrobial Mechanism of **5-Methylindole** Derivatives.



Antiviral Activity

Derivatives of the indole nucleus have shown promise as antiviral agents, with activity against a range of viruses. Research into **5-methylindole** derivatives specifically is an active area of investigation.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) of selected indole derivatives against various viruses.

| Compound Class | Specific Derivative | Virus | EC50 (μ M) | Reference | | :--- | :--- | :--- | :--- | Indole derivative | W20 | Tobacco Mosaic Virus (TMV) | 65.7 (protective) | [10] | | 7-aza-indole derivative | 4d | Respiratory Syncytial Virus (RSV) | 0.55 | [11] | | Indole-3-acetonitrile | 3-indoleacetonitrile | SARS-CoV-2 | Not less than 38.79 | [12] | | Indoline-2,3-dione derivative | Compound 9 | Influenza H1N1 | 0.0027 | [13] | | Indoline-2,3-dione derivative | Compound 5 | HSV-1 | 0.0022 | [13] |

Mechanism of Action: Inhibition of Viral Entry

A key mechanism by which some indole derivatives exert their antiviral effect is by inhibiting the entry of the virus into the host cell.[14] This can occur through various interactions, such as blocking the binding of viral glycoproteins to host cell receptors or interfering with the conformational changes required for membrane fusion.



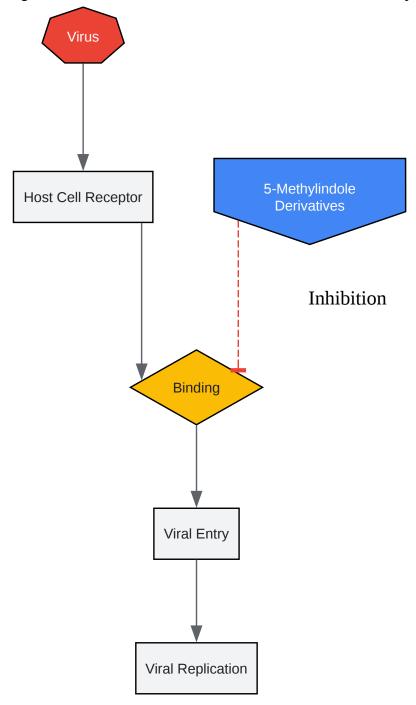


Figure 3: Antiviral Mechanism - Inhibition of Viral Entry



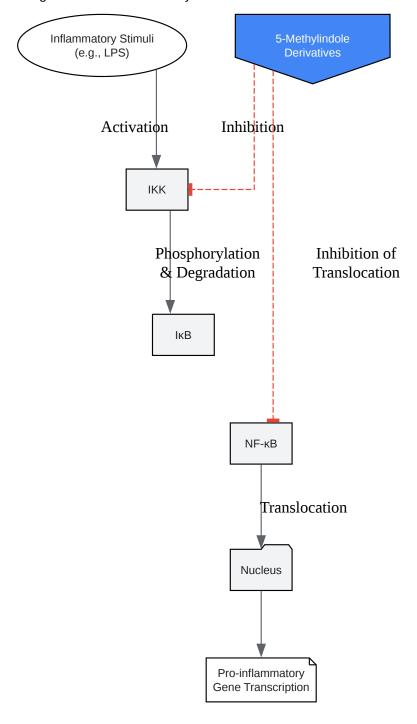


Figure 4: Anti-inflammatory Mechanism via NF-kB Inhibition



5-Methylindole Derivatives Binding & Stabilization Inhibition of **Aβ** Monomers Further Aggregation Aggregation Toxic Oligomers Aggregation Amyloid Fibrils Neurotoxicity

Figure 5: Neuroprotective Mechanism via Aβ Aggregation Inhibition



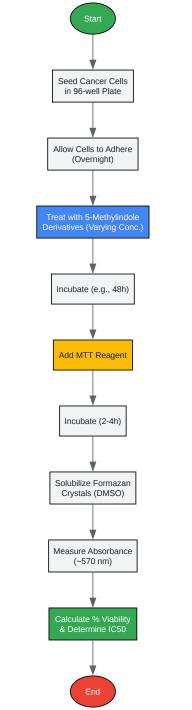


Figure 6: MTT Assay Experimental Workflow

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